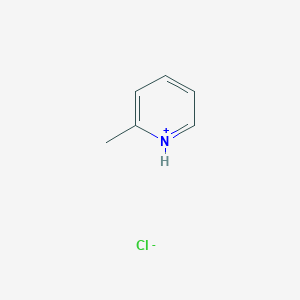

2-Methylpyridinium chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methylpyridinium chloride is an ion with the formula C5H5NCH+3. It is the N-methylated derivative of pyridine and confers no color to its salts . The ion is classified as a quaternary ammonium ion .

Synthesis Analysis

Methylpyridinium is prepared by treating pyridine with dimethylsulfate . The reaction is as follows: C5H5N + (CH3O)2SO2 → [C5H5NCH3]+CH3OSO−3 .

Molecular Structure Analysis

The molecular formula of this compound is C6H8ClN . The average mass is 129.587 Da and the monoisotopic mass is 129.034531 Da .

Chemical Reactions Analysis

Pyridinium salts, including this compound, have been used in a wide range of research topics due to their synthetic routes and reactivity . They are important in the synthesis of many natural products and bioactive pharmaceuticals .

Physical And Chemical Properties Analysis

The molecular formula of this compound is C6H8ClN . The average mass is 129.587 Da . The boiling point is 127.5ºC at 760mmHg .

Scientific Research Applications

X-ray Diffraction, DFT Calculation, NMR, FTIR, and Raman Spectra Studies : The structure of compounds related to 2-Methylpyridinium chloride has been extensively studied using techniques like X-ray diffraction, DFT calculations, NMR, FTIR, and Raman spectra. These studies provide insights into the molecular structure and properties of these compounds, which are crucial for various applications in chemistry and materials science (Barczyński et al., 2012).

Delivery Across the Blood-Brain Barrier : Research has shown that certain derivatives of this compound can be used to deliver drugs across the blood-brain barrier. This is particularly useful for drugs that are otherwise inaccessible to the brain due to their polar ionic character (Bodor et al., 1975).

Pro-Drug Development : The development of pro-drug systems using derivatives of this compound for delivering quaternary pyridinium salts through biological membranes has been explored. This approach is significant in pharmaceutical research for enhancing drug delivery (Bodor et al., 1976).

Chronic Intravenous Toxicity Studies : Studies on the chronic intravenous toxicity of oximes of 2-Formyl-1-methylpyridinium chloride to dogs and rabbits have been conducted. These studies are essential for understanding the safety profile of compounds used in medical treatments (Crook et al., 1964).

Analytical Utility in Acidimetric Determination of Thiol Groups : this compound derivatives have been used in the analytical determination of thiol groups. This application is significant in chemical analysis and research (Bald, 1980).

Phase Diagram and Heats of Mixing Studies : The phase diagram and heats of mixing of mixtures containing N-methylpyridinium chloride and zinc chloride have been recorded, offering insights into the thermodynamics of these mixtures, which is important in material science and chemistry (Simonis et al., 1986).

Mechanism of Action

Safety and Hazards

Future Directions

One of the future directions for 2-Methylpyridinium chloride is in the field of solar cells. For example, 1-butyl-4-methylpyridinium chloride was used to expose (011) facets in FAPbI3 perovskites, indicating that this strategy could lead to more efficient and stable perovskite solar cells in the future .

Properties

| 14401-91-3 | |

Molecular Formula |

C6H8ClN |

Molecular Weight |

129.59 g/mol |

IUPAC Name |

2-methylpyridine;hydrochloride |

InChI |

InChI=1S/C6H7N.ClH/c1-6-4-2-3-5-7-6;/h2-5H,1H3;1H |

InChI Key |

OMSBSIXAZZRIRW-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=[NH+]1.[Cl-] |

Canonical SMILES |

CC1=CC=CC=N1.Cl |

| 14401-91-3 | |

synonyms |

2-methylpyridinium chloride |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

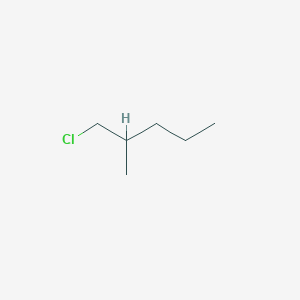

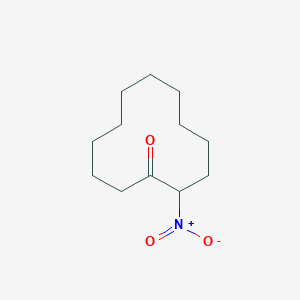

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.